![molecular formula C14H15NO5 B14196553 4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid CAS No. 918486-80-3](/img/structure/B14196553.png)
4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid: is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, combines the indole moiety with a butanoic acid group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of 1H-indole-3-carbaldehyde with appropriate reagents to introduce the hydroxymethyl group . This is followed by esterification or amidation reactions to attach the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as controlled temperature and pH, are often employed to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-methanol derivatives .
Scientific Research Applications
4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
What sets 4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid apart is its unique combination of the indole core with a butanoic acid group. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
CAS No. |
918486-80-3 |
|---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
4-[2-(hydroxymethyl)-1H-indole-3-carbonyl]oxybutanoic acid |
InChI |
InChI=1S/C14H15NO5/c16-8-11-13(9-4-1-2-5-10(9)15-11)14(19)20-7-3-6-12(17)18/h1-2,4-5,15-16H,3,6-8H2,(H,17,18) |
InChI Key |
GNYDRHTURFVKGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)CO)C(=O)OCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B14196477.png)
![3-Methoxy-5-[(naphthalen-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14196480.png)
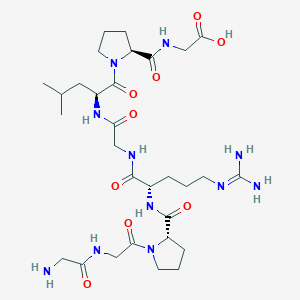
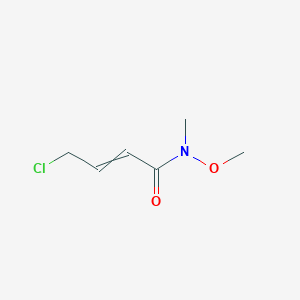


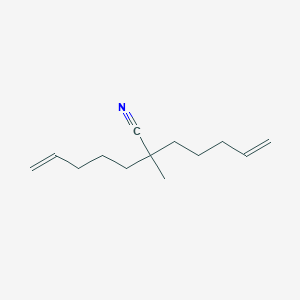

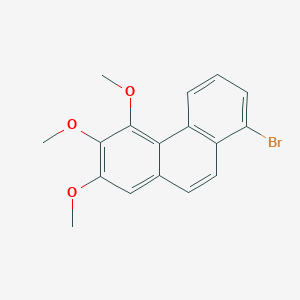
![{4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14196523.png)
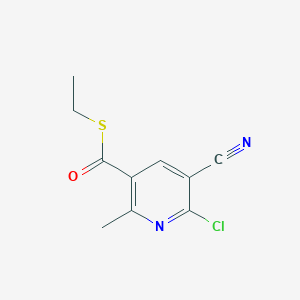
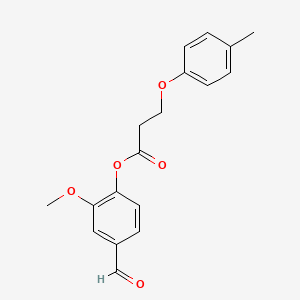
![4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol](/img/structure/B14196528.png)
![4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B14196537.png)
